molecular formula C15H15NO4 B14131340 5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid CAS No. 926257-21-8

5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid

Cat. No.: B14131340
CAS No.: 926257-21-8
M. Wt: 273.28 g/mol
InChI Key: JWFJZIGOBUHXLS-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid: is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is characterized by the presence of an ethoxy group, a pyridin-3-ylmethoxy group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

Scientific Research Applications

5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Pyridin-3-ylmethoxy)benzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    5-Methoxy-2-(pyridin-3-ylmethoxy)benzoic acid: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.

Uniqueness: 5-Ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid is unique due to the presence of both the ethoxy and pyridin-3-ylmethoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

926257-21-8

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

5-ethoxy-2-(pyridin-3-ylmethoxy)benzoic acid

InChI

InChI=1S/C15H15NO4/c1-2-19-12-5-6-14(13(8-12)15(17)18)20-10-11-4-3-7-16-9-11/h3-9H,2,10H2,1H3,(H,17,18)

InChI Key

JWFJZIGOBUHXLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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